Stereochemical Purity for Analytical Validation
As an analytical reference standard, Tadalafil-015-1S3S-HCl is supplied with a certified purity specification, ensuring its suitability for quantitative analysis. For instance, its free base analog, (1S,3S)-methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (CAS 171596-43-3), is commercially available with a certified purity of 97.83% as determined by HPLC . This level of defined purity is essential for its use as a reference standard in chromatographic methods, where it can be used to quantify this specific impurity in tadalafil drug substance or finished products with a typical limit of detection (LOD) of 3.5 μg/L and a limit of quantification (LOQ) of 10.0 μg/L using a validated UHPLC-DAD-MS method [1].
| Evidence Dimension | Certified Purity |
|---|---|
| Target Compound Data | 97.83% (reported for the free base analog, CAS 171596-43-3) |
| Comparator Or Baseline | Unspecified impurity reference standard |
| Quantified Difference | Not applicable; provides a baseline for expected purity of a certified standard. |
| Conditions | HPLC purity determination as reported on a vendor Certificate of Analysis (CoA). |
Why This Matters
For a scientist or procurement officer, a certified purity specification is a non-negotiable prerequisite for an analytical reference standard, directly impacting the accuracy and reliability of quantitative impurity assays.
- [1] Cui, L., et al. (2017). Fast ultra-high-performance liquid chromatography with diode array and mass spectrometry method for determination of tadalafil drug substance and its impurities. Biomedical Chromatography, 31(8), e3932. https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/bmc.3932 View Source
